3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylpyrazol-1-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-6-12-13(7-9)11-4-2-3-10(5-11)8-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQJGQWPMSHYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functional Group Transformations of 3 4 Methyl 1h Pyrazol 1 Yl Benzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is a cornerstone of the reactivity of 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde, participating in a variety of transformations that are fundamental to organic synthesis.
The aldehyde group in this compound is susceptible to nucleophilic attack. This is a fundamental reaction of aldehydes, where a nucleophile adds to the electrophilic carbonyl carbon. For instance, in the presence of a cyanide source like hydrogen cyanide (HCN), generated in situ from sodium or potassium cyanide, it is expected to form a cyanohydrin. This intermediate can be a precursor to alpha-hydroxy acids and other valuable synthetic intermediates. bldpharm.com
Primary and secondary amines also readily undergo nucleophilic addition to the carbonyl group of aldehydes to form hemiaminal intermediates. mdpi.com While typically transient, stable hemiaminals have been isolated from reactions of similar heterocyclic aldehydes, particularly when the aromatic ring bears electron-withdrawing substituents. mdpi.com
Condensation reactions of this compound with nitrogen-containing nucleophiles are a prominent feature of its chemical behavior, leading to the formation of new carbon-nitrogen double bonds and heterocyclic systems. umich.edu
The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. mdpi.com The synthesis of Schiff bases from pyrazole (B372694) aldehydes and various aromatic amines, such as substituted anilines, has been reported to proceed smoothly. rndmate.com For example, the condensation of a similar pyrazole aldehyde with various aromatic amines in a solvent like methylene (B1212753) chloride with a catalytic amount of a base like triethylamine (B128534) can be expected to produce the corresponding Schiff bases in good yields. rndmate.com
| Amine Reactant | Expected Product |
| Aniline | N-((3-(4-methyl-1H-pyrazol-1-yl)phenyl)methylene)aniline |
| p-Toluidine | 4-methyl-N-((3-(4-methyl-1H-pyrazol-1-yl)phenyl)methylene)aniline |
| p-Chloroaniline | 4-chloro-N-((3-(4-methyl-1H-pyrazol-1-yl)phenyl)methylene)aniline |
| α-Naphthylamine | N-((3-(4-methyl-1H-pyrazol-1-yl)phenyl)methylene)naphthalen-1-amine |
This table presents expected products from the reaction of this compound with various primary amines based on known reactions of similar pyrazole aldehydes.
This compound can undergo cyclocondensation reactions with compounds containing two nucleophilic sites, leading to the formation of various heterocyclic structures. A notable example is the Knoevenagel condensation with active methylene compounds. For instance, reaction with malononitrile (B47326) in the presence of a basic catalyst would yield a dicyanovinyl derivative, a versatile intermediate for further cyclizations. umich.edu
Similarly, condensation with pyrazolin-5-one derivatives can lead to the formation of pyrazolyl-methylenepyrazol-5-one structures. bldpharm.comumich.edu These reactions are often catalyzed by a base and can sometimes be carried out in environmentally benign media like water or under solvent-free conditions. bldpharm.com
| Bifunctional Reagent | Expected Product Class |
| Malononitrile | 2-((3-(4-methyl-1H-pyrazol-1-yl)phenyl)methylene)malononitrile |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 4-((3-(4-methyl-1H-pyrazol-1-yl)phenyl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one |
| Barbituric acid | 5-((3-(4-methyl-1H-pyrazol-1-yl)phenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |
This table illustrates the expected products from the cyclocondensation of this compound with various bifunctional reagents based on established chemical principles. umich.edu
The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
The oxidation to the corresponding 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid can be achieved using various oxidizing agents. A common and effective method for the oxidation of similar pyrazole-4-carbaldehydes involves the use of potassium permanganate (B83412) (KMnO4) in a basic medium. researchgate.net Other oxidizing agents like pyridinium (B92312) chlorochromate (PCC) could also be employed. researchgate.net
Conversely, the reduction of the aldehyde to 3-(4-methyl-1H-pyrazol-1-yl)phenyl)methanol can be accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). researchgate.net This transformation is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH4) could also be used. researchgate.net
The aldehyde group is a key site for the formation of new carbon-carbon bonds, extending the carbon framework of the molecule. Besides the Knoevenagel and related condensations, other important C-C bond-forming reactions include the Wittig reaction and aldol-type condensations.
In a Wittig reaction, the aldehyde would react with a phosphorus ylide (a Wittig reagent) to form an alkene, replacing the carbonyl C=O bond with a C=C double bond. bldpharm.com For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would yield 1-(3-(ethenyl)phenyl)-4-methyl-1H-pyrazole. The stereochemistry of the resulting alkene depends on the nature of the ylide used. bldpharm.com
Aldol-type condensation reactions with ketones or other enolizable carbonyl compounds are also feasible, typically under basic or acidic catalysis, to form α,β-unsaturated ketones (chalcones). For instance, reaction with acetophenone (B1666503) in the presence of a base like sodium hydroxide (B78521) would be expected to yield a chalcone (B49325) derivative. umich.edu
Condensation Reactions with Nitrogen-Containing Nucleophiles
Reactivity of the Pyrazole Heterocycle
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity is influenced by the electron distribution within the ring and the nature of its substituents. In this compound, the pyrazole ring is substituted at the N1 position by the 3-formylphenyl group and at the C4 position by a methyl group.
Pyrazole itself is considered an electron-rich heterocycle, making it more reactive towards electrophilic aromatic substitution than benzene (B151609). quora.com The electron density in the pyrazole ring is not uniform; computational studies and experimental results show that the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. quora.comrrbdavc.org In the case of this compound, the C4 position is already occupied by a methyl group. The C3 and C5 positions are comparatively electron-deficient. quora.com Therefore, further electrophilic substitution on the pyrazole ring is generally difficult and would require forcing conditions. If a reaction were to occur, it would likely target the C5 position, though this is significantly less favored than the C4 position in an unsubstituted pyrazole.
Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and sulfonation, which typically proceed selectively at the C4-position. rrbdavc.org
Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
| Reaction Type | Reagents | Potential Product | Comments |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | Reaction is expected to be slow as the C4-position is blocked and the C5-position is less reactive. |
| Bromination | Br₂/FeBr₃ | 5-Bromo-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | Similar to nitration, substitution at C5 is possible but likely requires harsh conditions. |
The pyrazole ring in the title compound has two nitrogen atoms. The N1 atom is already part of a tertiary amine-like structure, bonded to the phenyl ring. The N2 atom, analogous to a pyridine-type nitrogen, possesses a lone pair of electrons in an sp² hybrid orbital and is nucleophilic. rrbdavc.org This nitrogen can react with electrophiles, most commonly alkylating agents, to form pyrazolium (B1228807) salts. rrbdavc.org This reaction introduces a positive charge into the heterocyclic ring, significantly altering the electronic properties of the molecule.
For instance, reaction with an alkyl halide such as methyl iodide would lead to the formation of a 1-(3-formylphenyl)-2,4-dimethyl-1H-pyrazol-2-ium salt. This quaternization of the N2 nitrogen can also be achieved with other alkylating agents. rrbdavc.orgbeilstein-journals.org
Table 2: N-Functionalization of the Pyrazole N2 Atom
| Reaction Type | Reagent Example | Product Structure | Product Name Example |
| N-Alkylation | Methyl Iodide (MeI) | A quaternary pyrazolium salt | 1-(3-Formylphenyl)-2,4-dimethyl-1H-pyrazol-2-ium iodide |
| N-Alkylation | Benzyl Bromide (BnBr) | A quaternary pyrazolium salt | 2-Benzyl-1-(3-formylphenyl)-4-methyl-1H-pyrazol-2-ium bromide |
Reactivity of the Phenyl Moiety
The reactivity of the phenyl ring is governed by the directing effects of its two substituents: the aldehyde group at position 1 and the 4-methyl-1H-pyrazol-1-yl group at position 3.
The outcome of electrophilic aromatic substitution on the disubstituted phenyl ring depends on the combined directing effects of the existing groups. libretexts.org
Aldehyde Group (-CHO): The aldehyde is a moderately deactivating group due to its electron-withdrawing resonance and inductive effects. It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (positions 3 and 5). libretexts.orgclassace.io Since position 3 is already substituted, the aldehyde group strongly directs incoming electrophiles to position 5.
4-Methyl-1H-pyrazol-1-yl Group: N-aryl groups are typically considered activating and ortho, para-directing. msu.edu Therefore, the pyrazolyl group at position 3 would direct incoming electrophiles to its ortho positions (2 and 4) and its para position (6).
The directing effects of the two substituents are therefore in conflict. The aldehyde deactivates the ring, making substitution reactions slower than on benzene, while the pyrazolyl group is expected to be activating. msu.eduyoutube.com The ultimate position of substitution will depend on the specific reaction conditions and the nature of the electrophile. However, the powerful meta-directing effect of the deactivating aldehyde group often dominates. In many cases, substitution is expected to occur at position 5, which is meta to the aldehyde and ortho to the pyrazolyl group.
Table 3: Analysis of Directing Effects for Electrophilic Substitution on the Phenyl Ring
| Position | Relation to Aldehyde (C1) | Relation to Pyrazolyl (C3) | Predicted Reactivity |
| C2 | ortho | ortho | Favored by pyrazolyl group, but sterically hindered. |
| C4 | para | ortho | Favored by pyrazolyl group. |
| C5 | meta | meta | Strongly favored by aldehyde group. |
| C6 | ortho | para | Favored by pyrazolyl group. |
Modern synthetic methods offer alternative strategies for functionalizing the phenyl ring with high regioselectivity.
Directed ortho-Metalation (DoM): This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting organometallic species can then be trapped with various electrophiles. baranlab.org Heterocyclic groups, including pyrazole, can function as DMGs. uwindsor.caharvard.edu In this compound, the pyrazolyl group could potentially direct metalation to either the C2 or C4 position of the phenyl ring. The C2 position is generally favored due to proximity. The aldehyde group itself is incompatible with strong bases like n-BuLi, but it can be transiently protected (e.g., as an acetal) to allow for DoM directed by the pyrazole.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov To participate in these reactions, the molecule would first need to be converted into a suitable precursor, typically an aryl halide or triflate. For example, if the title compound were synthesized from 3-bromobenzaldehyde, the bromine atom could be used in a Suzuki-Miyaura coupling with a pyrazole-containing boronic acid. Conversely, a halogenated version of this compound could be coupled with various organoboron reagents to introduce new substituents onto the phenyl ring. rsc.org
Table 4: Potential Cross-Coupling Reactions for Analogue Synthesis
| Reaction Name | Substrate Example | Coupling Partner Example | Potential Product |
| Suzuki-Miyaura | 5-Bromo-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | Phenylboronic acid | 5-Phenyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde |
| Suzuki-Miyaura | 3-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 2-Chloropyridine | 3-(4-Methyl-1H-pyrazol-1-yl)-5-(pyridin-2-yl)benzaldehyde |
| Buchwald-Hartwig Amination | 5-Bromo-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | Morpholine | 4-(3-(4-Methyl-1H-pyrazol-1-yl)-5-formylphenyl)morpholine |
Structural Elucidation and Advanced Spectroscopic Characterization of 3 4 Methyl 1h Pyrazol 1 Yl Benzaldehyde and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule. Although specific spectra for 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde are not available, the expected chemical shifts can be inferred from its structural components: a 1,3-disubstituted benzene (B151609) ring, an aldehyde group, a 4-methyl-1H-pyrazolyl substituent.
In the ¹H NMR spectrum, distinct signals are anticipated for the aldehyde proton, the aromatic protons on the benzaldehyde (B42025) ring, the pyrazole (B372694) ring protons, and the methyl group protons.
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.9 and 10.1 ppm. For instance, the aldehyde proton of 3-methylbenzaldehyde (B113406) appears as a singlet at δ 9.96 ppm. rsc.org
Aromatic Protons (C₆H₄): The four protons on the 1,3-disubstituted benzene ring would appear as a complex multiplet system in the aromatic region, generally between δ 7.4 and 8.2 ppm.
Pyrazole Protons (C₃H₂N₂): The two protons on the pyrazole ring are expected to appear as distinct singlets or narrow doublets. In related pyrazole-substituted compounds, these protons typically resonate between δ 7.5 and 8.5 ppm. rsc.org
Methyl Protons (-CH₃): The methyl group attached to the pyrazole ring would produce a singlet, expected to be in the range of δ 2.1 to 2.5 ppm. rsc.org
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) |
| Aromatic (Ar-H) | 7.4 - 8.2 | Multiplet (m) |
| Pyrazole (Pz-H) | 7.5 - 8.5 | Singlet (s) / Doublet (d) |
| Methyl (-CH₃) | 2.1 - 2.5 | Singlet (s) |
Note: This table is based on theoretical values and data from analogous compounds, not on experimental data for the title compound.
The ¹³C NMR spectrum is expected to show 11 distinct signals corresponding to the 11 carbon atoms in the molecule.
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded and would appear far downfield, typically between δ 190 and 193 ppm. The carbonyl carbon for 3-methylbenzaldehyde is observed at δ 192.6 ppm. rsc.org
Aromatic Carbons (C₆H₄): The six carbons of the benzene ring would generate signals in the aromatic region of δ 120 to 140 ppm. The carbon attached to the pyrazole ring and the carbon attached to the aldehyde group would be distinct from the other four.
Pyrazole Carbons (C₃N₂): The three carbons of the pyrazole ring are expected to resonate in the range of δ 105 to 145 ppm.
Methyl Carbon (-CH₃): The methyl carbon signal would appear in the upfield region, typically around δ 10 to 15 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-CHO) | 190 - 193 |
| Aromatic (Ar-C) | 120 - 140 |
| Pyrazole (Pz-C) | 105 - 145 |
| Methyl (-CH₃) | 10 - 15 |
Note: This table is based on theoretical values and data from analogous compounds, not on experimental data for the title compound.
While no 2D NMR data is available, these techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): Would reveal correlations between coupled protons, primarily among the protons on the benzaldehyde ring.
HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to (e.g., correlating the methyl protons to the methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): Would show long-range (2-3 bond) correlations between protons and carbons. This would be essential for connecting the different fragments of the molecule, for example, showing a correlation from the pyrazole protons to the benzene ring carbons, and from the aldehyde proton to the benzene ring carbons.
Vibrational Spectroscopy
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule.
The FT-IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of the molecule's bonds.
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1700-1710 cm⁻¹. Benzaldehyde itself shows a strong C=O stretch near 1703 cm⁻¹.
C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aldehydic C-H stretch would produce two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed around 2950-2850 cm⁻¹.
C=C and C=N Stretch: Aromatic ring C=C stretching and pyrazole C=N/C=C stretching vibrations are expected to give rise to several medium to strong bands in the 1600-1450 cm⁻¹ region. bldpharm.com
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde (C=O) | Stretch | 1700 - 1710 | Strong |
| Aldehyde (C-H) | Stretch | ~2820, ~2720 | Weak |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Weak-Medium |
| Methyl (C-H) | Stretch | 2850 - 2950 | Medium |
| Aromatic/Pyrazole (C=C, C=N) | Stretch | 1450 - 1600 | Medium-Strong |
Note: This table is based on theoretical values and data from analogous compounds, not on experimental data for the title compound.
Raman spectroscopy provides complementary information to FT-IR. While no experimental Raman data has been found, certain vibrations are expected to be prominent.
The symmetric stretching of the aromatic ring would likely produce a strong Raman band.
The C=O stretching vibration is typically Raman active, though often weaker than in the IR spectrum.
The C=N and C=C stretching vibrations of the pyrazole and benzene rings would also be observable.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-methylbenzaldehyde |
| Benzaldehyde |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is C₁₁H₁₀N₂O. The theoretical monoisotopic mass can be calculated with high precision, and comparison with the experimentally measured value from HRMS analysis confirms the compound's identity. mdpi.com
The expected HRMS data for the protonated molecule [M+H]⁺ would be compared against the calculated value. For instance, novel N-acyl pyrazole derivatives have been successfully characterized and their identities confirmed using HRMS. mdpi.com Similarly, various polysubstituted pyrazoles have been characterized by this technique. researchgate.net
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 187.08660 |
| [M+Na]⁺ | 209.06854 |
| [M+K]⁺ | 225.04248 |
| [M-H]⁻ | 185.07204 |
Data based on theoretical calculations for the isomer 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde, which has the same molecular formula. uni.lu
The fragmentation of this compound in a mass spectrometer provides valuable structural information. The fragmentation pattern is influenced by the constituent functional groups: the benzaldehyde moiety and the methyl-substituted pyrazole ring.
Aromatic aldehydes exhibit characteristic fragmentation pathways. miamioh.edu A common fragmentation is the loss of a hydrogen radical (H•) from the aldehyde group, leading to a stable acylium ion [M-1]⁺. miamioh.edudocbrown.info For benzaldehyde, this results in the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a very abundant peak. docbrown.info Another significant fragmentation is the loss of the formyl radical (•CHO), resulting in the [M-29]⁺ ion, which corresponds to the phenyl cation (C₆H₅⁺) at m/z 77. miamioh.edudocbrown.info Subsequent loss of acetylene (B1199291) (C₂H₂) from the phenyl cation can produce an ion at m/z 51.
The pyrazole ring also influences the fragmentation. The structure of this compound is expected to undergo cleavage at the N-phenyl bond or fragmentation within the pyrazole ring itself. The fragmentation of pyrazole derivatives often involves the cleavage of the heterocyclic ring. researchgate.net
A plausible fragmentation pathway for this compound would involve the initial formation of the molecular ion [C₁₁H₁₀N₂O]⁺•. Key expected fragments are detailed in the table below.
| m/z | Proposed Fragment Ion | Proposed Loss |
|---|---|---|
| 186 | [C₁₁H₁₀N₂O]⁺• | Molecular Ion (M⁺•) |
| 185 | [C₁₁H₉N₂O]⁺ | H• (α-cleavage) |
| 157 | [C₁₀H₉N₂]⁺ | CHO• (α-cleavage) |
| 105 | [C₇H₅O]⁺ | C₄H₅N₂• |
| 77 | [C₆H₅]⁺ | C₄H₅N₂• and CO |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the cited literature, analysis of closely related N-substituted pyrazole derivatives provides significant insight into its expected solid-state conformation. mdpi.comnih.gov
Studies on N-substituted pyrazoline and pyrazole compounds reveal key structural features that can be extrapolated. researchgate.netmdpi.com The pyrazole ring is typically planar. mdpi.com The dihedral angle between the pyrazole ring and the attached phenyl ring is a critical parameter. For example, in 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the dihedral angle between the pyrazole and the fluoro-substituted benzene ring is a mere 4.64(7)°. mdpi.com This suggests a tendency towards planarity, which can be influenced by substituents and crystal packing forces.
| Parameter | Expected Value/Observation | Reference/Basis |
|---|---|---|
| Pyrazole Ring Conformation | Planar | Observed in related pyrazole structures. mdpi.com |
| Dihedral Angle (Pyrazole-Benzene) | Small to moderate (e.g., 5-15°) | Analogous to reported N-substituted pyrazoles. mdpi.comnih.gov |
| Intermolecular Interactions | C-H···O, C-H···N hydrogen bonds; π-π stacking | Common in aprotic heterocyclic compounds. mdpi.com |
| Bond Lengths and Angles | Within normal ranges for C-C, C-N, C=O bonds | General crystallographic observation. mdpi.com |
Ultraviolet-Visible Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be a composite of the transitions originating from its two main chromophores: the benzaldehyde system and the pyrazole ring.
The electronic spectrum of benzaldehyde itself has been studied in detail and is characterized by two primary types of transitions. researchgate.net
n→π* transition : This involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition is typically weak and occurs at longer wavelengths, around 310-380 nm. researchgate.net
π→π* transitions : These are strong absorptions involving the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic ring and carbonyl group. Benzaldehyde shows a primary π→π* band around 245 nm and a secondary, more intense band around 280 nm. researchgate.net
The pyrazole ring is also a UV-active chromophore. The parent pyrazole molecule exhibits absorption in the vacuum UV region (below 250 nm). researchgate.net When conjugated with the benzaldehyde moiety, the pyrazole ring will perturb the electronic transitions of the benzaldehyde chromophore. This conjugation is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde. Studies on related pyrazoline derivatives have shown that solvent polarity can influence the position of the absorption bands (solvatochromism), with more polar solvents often leading to red shifts. researchgate.net
| Approximate λmax (nm) | Transition Type | Associated Chromophore | Expected Intensity |
|---|---|---|---|
| ~250-260 | π→π | Conjugated pyrazole-phenyl system | Strong |
| ~280-290 | π→π | Benzoyl moiety (C₆H₄-CHO) | Moderate-Strong |
| ~320-340 | n→π* | Carbonyl group (C=O) | Weak |
Note: The exact λmax values are predictive and can vary based on the solvent used.
Computational and Theoretical Investigations of 3 4 Methyl 1h Pyrazol 1 Yl Benzaldehyde
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
DFT calculations are instrumental in exploring the fundamental quantum mechanical properties of a molecule. By approximating the electron density, this method allows for the calculation of the optimized molecular geometry, electronic orbital energies, and vibrational frequencies, among other key parameters. Such studies are commonly performed using hybrid functionals like B3LYP combined with basis sets such as 6-31G(d) or higher, which provide a reliable level of theory for organic molecules.
While specific DFT studies on 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde are not available in the current literature, data from closely related pyrazole (B372694) derivatives, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, offer valuable insights into the expected properties of the target molecule. nih.gov
The first step in a computational study is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles between the benzaldehyde (B42025) and 4-methyl-pyrazole rings.
Computational studies on analogous structures, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have shown that the pyrazole ring system tends to adopt a planar conformation. nih.gov It is expected that the pyrazole and benzaldehyde rings in the title compound would be nearly coplanar to maximize π-system conjugation, although some torsional twist is possible to relieve steric hindrance. The planarity of the structure is a key factor, as it is often stabilized by intramolecular interactions, such as hydrogen bonds in similar molecules, which contribute to conformational rigidity. nih.gov A conformational analysis would typically explore the rotational barrier around the C-N bond connecting the two rings to identify the most stable conformer. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum. nih.gov
Table 1: Predicted Geometric Parameters for an Analogous Pyrazole System Note: Data presented is for the analogous compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, calculated at the B3LYP/6-31G(d) level, to provide representative values. nih.gov
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | N-H (pyrazole) | ~1.02 Å |
| Bond Length | C=O (aldehyde) | ~1.21 Å |
| Bond Angle | C-C-N (ring junction) | ~128° |
| Dihedral Angle | Ring-Ring Torsion | Near 0° (planar) |
The electronic character of a molecule is primarily described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comyoutube.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. wuxibiology.com
A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.com Conversely, a small gap indicates that the molecule is more prone to chemical reactions. In conjugated systems like this compound, the HOMO is typically distributed across the π-electron system of the pyrazole and benzene (B151609) rings, while the LUMO is often localized on the electron-withdrawing benzaldehyde moiety. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.
For the analogous 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations determined the HOMO and LUMO energies, revealing a significant energy gap that points to high electronic stability. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap Note: Data based on calculations for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid at the B3LYP/6-31G(d) level. nih.gov
| Parameter | Energy (eV) |
| EHOMO | -6.65 |
| ELUMO | -1.97 |
| Energy Gap (ΔE) | 4.68 |
Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies of the normal modes of vibration at the optimized geometry, a theoretical spectrum can be generated. asrjetsjournal.orgiu.edu.sa These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical level, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.net
This correlation is crucial for validating the calculated structure and for making definitive assignments of the experimental spectral bands to specific molecular motions. asrjetsjournal.orgmdpi.com For this compound, key vibrational modes would include:
C=O Stretch: A strong, characteristic band for the aldehyde group, typically expected in the 1680-1710 cm⁻¹ region.
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ range from both the pyrazole and benzene rings.
C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group around 2850-2960 cm⁻¹. researchgate.net
C-N Stretches: Vibrations associated with the pyrazole ring structure.
DFT calculations on similar molecules have shown excellent agreement between theoretical and experimental spectra, confirming the presence of key functional groups and validating the computational model. nih.gov
The Gauge-Independent Atomic Orbital (GIAO) method is a common computational approach used to predict the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. asrjetsjournal.orgiu.edu.sa These calculations provide theoretical NMR spectra that can be compared with experimental data to aid in structure elucidation and assignment of resonances. The accuracy of these predictions depends on the chosen DFT functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). iu.edu.saresearchgate.net
For this compound, key predicted shifts would include:
¹H NMR: A singlet for the aldehyde proton (CHO) at a downfield shift (typically δ 9-10 ppm), distinct signals for the aromatic protons on both rings, and a singlet for the methyl group (CH₃) protons at an upfield shift (typically δ 2.3-2.6 ppm).
¹³C NMR: A signal for the carbonyl carbon at a highly deshielded position (>190 ppm), along with signals for the aromatic and pyrazole carbons.
Computational studies on other pyrazole derivatives have demonstrated that theoretical and experimental NMR shifts are often in good agreement, making this a reliable validation tool. nih.govmmu.ac.uk
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, bonding interactions, and charge delocalization within a molecule. rsc.org It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
For a conjugated system like this compound, NBO analysis would be expected to reveal significant delocalization of π-electrons across the pyrazole and benzaldehyde rings. Key interactions would likely involve:
n → π* interactions: Delocalization of lone pair electrons (n) from the pyrazole nitrogen atoms into the antibonding π* orbitals of the aromatic system or the carbonyl group.
These hyperconjugative interactions are crucial for understanding the electronic communication between the different parts of the molecule and the stability of the conjugated system. rsc.org
Mechanistic Studies and Reaction Pathway Elucidation
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating transition state structures and calculating activation energy barriers, which provides insight into reaction feasibility and selectivity.
A common synthetic route to pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. nih.govrsc.orgresearchgate.net This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. mdpi.com The mechanism proceeds in two main stages:
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium ion, often called the Vilsmeier reagent. nih.govresearchgate.net
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product. nih.gov
Intermolecular Interactions and Non-Covalent Bonding Analysis of this compound
The supramolecular architecture and crystal packing of pyrazole-containing compounds, such as this compound, are governed by a network of intermolecular interactions. While a specific crystallographic or in-depth computational study on this compound is not extensively documented in publicly available literature, a comprehensive understanding of its potential non-covalent interactions can be extrapolated from computational and theoretical investigations of analogous pyrazole derivatives. These studies consistently employ advanced techniques like Hirshfeld surface analysis and Density Functional Theory (DFT) to elucidate the nature and contribution of various intermolecular forces.
Theoretical models of this compound indicate the presence of several key functional groups that are likely to participate in non-covalent bonding: the pyrazole ring, the methyl-substituted pyrazole, and the benzaldehyde moiety. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the aromatic C-H groups of both the pyrazole and benzene rings can function as weak hydrogen bond donors. The aldehyde group, with its electronegative oxygen atom, is a potent hydrogen bond acceptor.
Hirshfeld Surface Analysis
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For compounds structurally similar to this compound, the fingerprint plots would likely be dominated by H···H, C···H/H···C, and O···H/H···O contacts, reflecting the prevalence of van der Waals forces and hydrogen bonding.
Key Intermolecular Interactions
Based on the analysis of related pyrazole-benzaldehyde structures, the following non-covalent interactions are anticipated to be significant in the crystal structure of this compound:
C—H···O Hydrogen Bonds: The aldehyde oxygen is expected to be a primary acceptor for weak hydrogen bonds from the C-H groups of the pyrazole and benzene rings of adjacent molecules. These interactions often form intricate networks that stabilize the crystal lattice.
C—H···π Interactions: The electron-rich π systems of the pyrazole and benzene rings can act as acceptors for hydrogen bonds from C-H groups. These interactions are crucial in directing the three-dimensional arrangement of the molecules.
H···H Contacts: A significant portion of the molecular surface is typically involved in hydrogen-hydrogen contacts, which are indicative of van der Waals interactions that contribute substantially to the crystal cohesion.
Quantitative Analysis of Intermolecular Contacts
The relative contributions of different intermolecular contacts can be quantified from the Hirshfeld surface analysis. The following interactive table provides a representative breakdown of the percentage contributions of the most significant intermolecular contacts for a hypothetical crystal structure of a pyrazole-benzaldehyde derivative, based on published data for analogous compounds.
| Interaction Type | Percentage Contribution (%) |
| H···H | 40 - 50 |
| C···H/H···C | 20 - 30 |
| O···H/H···O | 15 - 25 |
| N···H/H···N | 5 - 10 |
| C···C (π–π) | 3 - 7 |
Note: The data in this table is illustrative and represents typical values found in the computational analysis of similar pyrazole-containing molecular crystals.
Detailed Research Findings from Analogous Systems
Computational studies on various pyrazole derivatives have provided detailed insights into their non-covalent bonding patterns. For instance, in the crystal structure of some pyrazole-based compounds, C—H···O hydrogen bonds are observed to form centrosymmetric dimers, which are further linked into more complex architectures through other weak interactions. nih.gov The analysis of the electrostatic potential mapped on the Hirshfeld surface often reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which correspond to the sites of electrophilic and nucleophilic attack, respectively, and are indicative of the regions most likely to participate in intermolecular interactions.
Furthermore, the "d_norm" surface, a key feature of Hirshfeld analysis, highlights the intermolecular contacts that are shorter than the van der Waals radii, appearing as red spots on the surface. For compounds with C—H···O and C—H···π interactions, these red spots would be prominent around the aldehyde oxygen and the aromatic rings, respectively.
Synthetic Applications and Strategic Role of 3 4 Methyl 1h Pyrazol 1 Yl Benzaldehyde As a Building Block
Construction of Complex Heterocyclic Architectures
The dual functionality of 3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde makes it an excellent starting material for synthesizing intricate heterocyclic structures. The aldehyde group readily participates in reactions that form new rings, leading to either fused or linked heterocyclic systems with potential applications in medicinal chemistry and materials science.
Pyrazole-Fused Systems
Pyrazole-4-carbaldehydes, a class of compounds to which this compound belongs, are well-established precursors for the synthesis of pyrazole-fused heterocycles. scielo.br A prominent synthetic strategy is the Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group. In this context, aminopyrazoles react with aldehydes to form fused systems like pyrazolo[3,4-b]pyridines. scielo.bracs.org
For instance, the reaction of a 5-aminopyrazole with an aldehyde, such as this compound, in the presence of a catalyst can lead to the formation of a pyrazolo[3,4-b]quinoline core structure. researchgate.net These reactions often proceed via an initial condensation to form an intermediate that subsequently undergoes intramolecular cyclization and dehydration (or oxidation) to yield the final aromatic fused system. Multicomponent reactions, where an aminopyrazole, an aldehyde, and a third component with an active methylene group are combined in a one-pot synthesis, have become a powerful tool for generating libraries of such fused heterocycles. nih.govmdpi.comsemanticscholar.org The specific reaction conditions and the nature of the reactants determine the final structure and substitution pattern of the resulting fused system. acs.orgresearchgate.net
Table 1: Examples of Pyrazole-Fused Systems from Pyrazole (B372694) Aldehydes This table is illustrative of the types of fused systems that can be synthesized from pyrazole aldehydes.
| Starting Materials | Reaction Type | Fused Product | Reference |
|---|---|---|---|
| 5-Aminopyrazole, Aldehyde, Active Methylene Compound | Friedländer Condensation / Multicomponent Reaction | Pyrazolo[3,4-b]pyridine | scielo.brresearchgate.net |
| o-Halogenobenzaldehyde, Aminopyrazole | Cyclization | Pyrazolo[3,4-b]quinoline | researchgate.net |
| Hydrazones | Vilsmeier-Haack Reaction | Pyrazole-4-carbaldehyde (precursor to fused systems) | semanticscholar.orgresearchgate.net |
| 3-Formylchromone, 5-Aminopyrazole | Tandem Reaction | Chromeno[2,3-b]pyrazolo[4,3-e]pyridine | researchgate.net |
Pyrazole-Linked Molecular Hybrids
Beyond fused systems, this compound is instrumental in constructing molecular hybrids where distinct heterocyclic units are linked together. These hybrids are of significant interest as they can combine the biological or physical properties of their constituent parts.
A key strategy for creating these hybrids is the multicomponent reaction (MCR). For example, pyran-linked phthalazinone-pyrazole hybrids have been synthesized in a one-pot, three-component reaction involving a pyrazole-carbaldehyde, a phthalazinone derivative, and an active methylene compound like malononitrile (B47326). acs.org In this synthesis, the aldehyde group of the pyrazole derivative condenses with the active methylene compound, leading to the formation of a pyran ring that links the pyrazole and phthalazinone moieties. acs.org Similarly, the aldehyde can be used to synthesize various pyrazole-chalcone hybrids, which are precursors to other linked systems. researchgate.netumich.edu
The aldehyde functionality can also be transformed to create other reactive groups, expanding its utility. For instance, conversion to a pyrazolyl azide (B81097) allows for the synthesis of triazole-pyrazole hybrids via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.net This demonstrates how the aldehyde serves as a versatile anchor point for linking the pyrazole core to other molecular fragments through various chemical transformations.
Scaffold for Ligand Design in Coordination Chemistry
The pyrazole ring is a well-known and effective coordinating moiety in inorganic chemistry. scielo.br The presence of two adjacent nitrogen atoms allows pyrazole-based molecules to act as ligands for a wide range of metal ions. This compound serves as an excellent scaffold for designing more complex ligands, where the aldehyde group can be readily modified to introduce additional donor atoms, thereby influencing the coordination geometry and properties of the resulting metal complexes.
A common and straightforward modification is the condensation of the aldehyde group with a primary amine to form a Schiff base (imine). This reaction extends the ligand structure and introduces an imine nitrogen atom, which can also participate in metal coordination. By varying the amine component, a vast library of bidentate (N,N), tridentate (N,N,N or N,N,O), or even larger polydentate ligands can be synthesized. researchgate.net For example, reacting the aldehyde with an amino-functionalized molecule creates a ligand capable of forming stable chelate rings with metal ions.
Ligands derived from pyrazole-containing scaffolds have been shown to form stable complexes with numerous transition metals, including chromium(III), copper(II), zinc(II), and cadmium(II). researchgate.net The resulting coordination complexes have applications in catalysis, such as ethylene (B1197577) polymerization, and as functional materials. The specific coordination mode depends on the ligand's structure and the metal ion's preference. researchgate.net
Table 2: Coordination Chemistry Applications of Pyrazole-Based Ligands This table illustrates the potential of ligands derived from pyrazole aldehydes in coordination chemistry.
| Ligand Type | Metal Ion(s) | Resulting Complex Type | Potential Application | Reference |
|---|---|---|---|---|
| Pyrazole Schiff Base | Cu(II) | Mononuclear Copper Complex | Biological evaluation, Catalysis | |
| Bis(pyrazolyl)pyridine | Cr(III) | Neutral Tridentate Complex | Ethylene Polymerization Catalyst | |
| (Pyrazol-1-yl)ethanol | Zn(II), Cd(II) | Monometallic and Bimetallic Complexes | Metal extraction | researchgate.net |
Precursor for Functionalization of Polymers
The modification of polymers to introduce new functional groups is a critical area of materials science, enabling the tuning of properties for specific applications. The aldehyde group of this compound provides a convenient handle for grafting this heterocyclic moiety onto polymer backbones. scielo.brresearchgate.net
This functionalization is typically achieved by reacting the aldehyde with polymers that possess primary amino groups. The reaction forms a stable azomethine (Schiff base) linkage, covalently attaching the pyrazole unit as a pendant group to the polymer chain. This approach has been specifically designed for benzaldehyde-pyrazoline hybrids to functionalize polymers like chitosan (B1678972) or amino cellulose. researchgate.net The same principle applies directly to this compound.
Alternatively, a polymer bearing aldehyde groups can be synthesized first, followed by a post-polymerization modification step. nih.gov For example, a polymer made from 4-vinyl benzaldehyde (B42025) can be reacted with various nucleophiles. nih.gov While this represents the reverse approach, it underscores the robust and efficient nature of aldehyde-based chemistries in polymer science. The introduction of pyrazole groups onto a polymer can impart new properties, such as the ability to coordinate metal ions, alter solubility, or introduce fluorescence for sensing and imaging applications. scielo.br
Future Directions and Emerging Research Avenues
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that may involve harsh conditions or hazardous reagents. Modern chemistry is increasingly focused on "green" alternatives that are safer, more efficient, and environmentally benign. nih.gov Future research on 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde will likely prioritize the development of such sustainable synthetic pathways.
Key areas of development include:
Multicomponent Reactions (MCRs): One-pot, multicomponent reactions are highly efficient and atom-economical. researchgate.net Future strategies could involve a one-pot synthesis combining a hydrazine (B178648) source, a 1,3-dicarbonyl equivalent for the 4-methylpyrazole (B1673528) core, and a benzaldehyde (B42025) precursor, potentially catalyzed by a recyclable, heterogeneous catalyst. researchgate.netresearchgate.net
Green Solvents and Catalysts: A significant shift is underway towards using water as a reaction medium, which is non-toxic and renewable. thieme-connect.com The use of recyclable catalysts like Amberlyst-70, clays, or silica-supported acids has shown promise in pyrazole synthesis, reducing waste and simplifying product purification. researchgate.netthieme-connect.com Research could focus on adapting these systems for the large-scale, cost-effective production of the title compound.
Alternative Energy Sources: Microwave (MW) activation and ultrasound-assisted synthesis represent energy-efficient techniques that can dramatically reduce reaction times and improve yields. nih.govrsc.org A comparative study between conventional heating and these green methods for synthesizing this compound could establish a more sustainable industrial protocol. rsc.org
Table 1: Comparison of Potential Green Synthesis Strategies for Pyrazole Derivatives
| Strategy | Catalyst Examples | Solvent/Conditions | Key Advantages |
| Multicomponent Reaction | CeO₂/SiO₂, CTAB | Water, Ethanol | High atom economy, operational simplicity, reduced waste. thieme-connect.com |
| Heterogeneous Catalysis | Amberlyst-70, Montmorillonite K-10 | Aqueous media, Solvent-free | Recyclable catalyst, easy workup, environmentally benign. researchgate.netresearchgate.net |
| Microwave-Assisted | L-tyrosine, SnCl₂ | Water-ethanol mixture | Rapid reaction times, increased yields, energy efficiency. rsc.org |
| Ultrasound-Assisted | Mn/ZrO₂ | Aqueous ethanol | Short reaction times (minutes), high yields, mild conditions. rsc.org |
Exploration of Novel Reactivity Patterns and Derivatization Pathways
The unique structure of this compound, featuring both an electrophilic aldehyde and an electron-rich pyrazole ring, offers rich opportunities for chemical transformations. Future research will likely delve into novel reactions and derivatizations to create a library of new chemical entities.
Aldehyde Group Transformations: The benzaldehyde moiety is a versatile handle for a multitude of reactions. Beyond standard oxidations and reductions, derivatization via reactions like the Baylis-Hillman reaction could yield complex allylic alcohols. umich.edu Condensation reactions with various nucleophiles can lead to the formation of Schiff bases, chalcones, and other heterocyclic systems, expanding the molecular diversity. nih.gov
Pyrazole Ring Functionalization: While the 1-position is substituted, the C4 position of the pyrazole ring is a potential site for electrophilic substitution, although this is influenced by the existing substituents. pharmaguideline.com Investigations into direct halogenation, nitration, or Friedel-Crafts-type reactions on the pyrazole ring could yield new derivatives with altered electronic and steric properties.
Tandem and Domino Reactions: An exciting research avenue is the design of tandem reactions where both the aldehyde and pyrazole moieties participate sequentially in a one-pot process. For instance, an initial reaction at the aldehyde could trigger a subsequent cyclization involving the pyrazole ring or its methyl group, leading to complex polycyclic structures.
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental work. eurasianjournals.com For this compound, advanced computational modeling can provide deep insights into its behavior and accelerate the discovery of new applications.
Density Functional Theory (DFT): DFT calculations are widely used to model the electronic structure of pyrazole derivatives. researchgate.netresearchgate.netresearchgate.net By calculating the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net This can help rationalize observed reactivity and guide the design of new derivatization strategies. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): For a series of derivatives based on the this compound scaffold, 3D-QSAR studies can be performed. nih.gov These models correlate structural features with biological activity or material properties, enabling the rational design of compounds with optimized performance. nih.gov
Reaction Mechanism Simulation: Computational modeling can elucidate complex reaction mechanisms, transition states, and activation energies. nih.gov Simulating potential derivatization pathways for this compound can help predict reaction outcomes, identify potential byproducts, and optimize reaction conditions before extensive laboratory work is undertaken.
Table 2: Key Computational Descriptors and Their Significance for Pyrazole Derivatives
| Descriptor | Computational Method | Significance |
| HOMO/LUMO Energies | DFT, TD-DFT | Predicts electronic transition properties, reactivity, and kinetic stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |
| Global Reactivity Descriptors | DFT | Includes chemical hardness, softness, and electrophilicity index to quantify overall reactivity. researchgate.net |
| Binding Free Energy | Molecular Docking, MM/PBSA | Predicts the binding affinity of the molecule to a biological target or host structure. nih.gov |
Integration into Supramolecular Assemblies and Material Science Applications
The pyrazole moiety is an excellent ligand for coordinating with metal ions and a versatile building block for supramolecular chemistry due to its hydrogen bonding capabilities. researchgate.netnih.gov The bifunctional nature of this compound makes it a highly attractive candidate for creating advanced materials.
Metal-Organic Frameworks (MOFs): Pyrazolate-based ligands are known to form robust MOFs with high thermal and chemical stability. acs.orgacs.org The nitrogen atoms of the pyrazole ring in this compound can coordinate with metal centers (e.g., Zn(II), Co(II), Ni(II)), while the aldehyde group can either be a secondary binding site or a reactive handle for post-synthetic modification of the MOF. mdpi.comdigitellinc.comrsc.org Such MOFs could find applications in gas storage, selective capture of volatile compounds like formaldehyde, or heterogeneous catalysis. digitellinc.comnih.gov
Supramolecular Gels and Liquid Crystals: The ability of pyrazoles to form strong hydrogen-bonded networks is a key feature in the design of supramolecular polymers and gels. researchgate.netrsc.org The rigid structure and potential for π-π stacking interactions from the phenyl and pyrazole rings could be exploited to create ordered materials like liquid crystals or functional gels. nih.gov
Corrosion Inhibition: Pyrazole derivatives have been shown to form protective films on metal surfaces, inhibiting corrosion. rsc.org The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings can adsorb onto metal surfaces. Research into the use of this compound as a corrosion inhibitor for materials like copper could open up new industrial applications. rsc.org
Q & A
Q. What are the common synthetic routes for 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde, and how do reaction conditions influence product purity?
The compound is typically synthesized via Vilsmeier-Haack formylation or nucleophilic substitution of halogenated intermediates. For example:
- Vilsmeier-Haack reaction : Reacting 3-methyl-1H-pyrazole derivatives with substituted benzaldehydes under POCl₃/DMF conditions yields the target compound .
- Nucleophilic substitution : 5-Chloro-3-methyl-1-aryl-pyrazole intermediates react with substituted phenols in the presence of K₂CO₃ to form the aldehyde moiety .
Key considerations : Excess NH₂OH·HCl is required to drive oxime intermediate formation, and purification via column chromatography is critical to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR resolves pyrazole ring protons (δ 7.5–8.2 ppm) and aldehyde protons (δ ~9.8 ppm).
- IR : Confirms C=O stretching (ν ~1680 cm⁻¹) and pyrazole ring vibrations (ν ~1550 cm⁻¹) .
- X-ray crystallography : SHELXL refinement (using CrystalStructure software) provides precise bond lengths (e.g., C=O: ~1.21 Å) and torsion angles, validated by R-factor convergence (<5%) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition points (e.g., >150°C for related pyrazole aldehydes ).
- Photostability : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) monitors aldehyde oxidation.
- Storage : Desiccated at –20°C in amber vials to prevent hydrolysis or dimerization .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction yields between Vilsmeier-Haack and nucleophilic substitution routes?
- Kinetic analysis : Monitor intermediate formation (e.g., oxime or chloro intermediates) via HPLC to identify rate-limiting steps .
- Isotopic labeling : Use DMF-d₇ in Vilsmeier-Haack reactions to track formylation pathways.
- Computational modeling : Density Functional Theory (DFT) calculates activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .
Q. What strategies optimize crystallographic refinement for structural validation of this compound?
Q. How can computational modeling predict the compound’s reactivity in catalytic or pharmacological applications?
- Molecular docking : Screen against enzymes (e.g., cytochrome P450) to predict metabolic stability.
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the aldehyde group .
Q. What experimental approaches address discrepancies in reported biological activity data?
Q. How does the methyl group at the pyrazole 4-position influence electronic properties?
- Hammett analysis : Compare substituent effects on aldehyde reactivity using σₚ values.
- Electron density maps : X-ray diffraction reveals hyperconjugation between the methyl group and pyrazole ring, stabilizing the aromatic system .
Methodological Challenges
Q. How to design experiments for probing the compound’s role in coordination chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
